N'-[2-(4-chlorophenoxy)acetyl]propanehydrazide
Overview
Description
N’-[2-(4-chlorophenoxy)acetyl]propanehydrazide is an organic compound with the molecular formula C13H17ClN2O4. It is a derivative of acetic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenoxy group and a propanehydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenoxy)acetyl]propanehydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with propanehydrazide. The process can be summarized in the following steps:
Formation of 4-chlorophenoxyacetyl chloride: This is achieved by reacting 4-chlorophenoxyacetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction produces 4-chlorophenoxyacetyl chloride as an intermediate.
Reaction with propanehydrazide: The 4-chlorophenoxyacetyl chloride is then reacted with propanehydrazide in the presence of a base such as triethylamine (Et3N) to yield N’-[2-(4-chlorophenoxy)acetyl]propanehydrazide.
Industrial Production Methods
Industrial production of N’-[2-(4-chlorophenoxy)acetyl]propanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenoxy)acetyl]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[2-(4-chlorophenoxy)acetyl]propanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenoxy)acetyl]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N’-[2-(4-chlorophenoxy)acetyl]propanehydrazide can be compared with other similar compounds, such as:
4-chlorophenoxyacetic acid: A precursor in the synthesis of N’-[2-(4-chlorophenoxy)acetyl]propanehydrazide, known for its use as a plant growth regulator.
2-(4-chlorophenoxy)-N’-(ethoxy acetyl)propanehydrazide: A related compound with similar structural features but different functional groups.
2-(4-chlorophenoxy)-N’-[(2,4-dichlorophenoxy)acetyl]propanehydrazide: Another derivative with additional chlorophenoxy groups, exhibiting different chemical and biological properties.
Properties
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]propanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-10(15)13-14-11(16)7-17-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMPLWIQLPQSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)COC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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